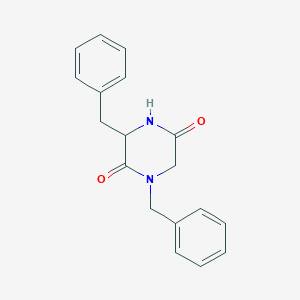

1,3-Dibenzylpiperazine-2,5-dione

Descripción

Historical Context and Development

1,3-Dibenzylpiperazine-2,5-dione emerged as a synthetic derivative of the 2,5-diketopiperazine (DKP) scaffold, which was first structurally characterized via X-ray crystallography in 1938. The compound gained prominence in the mid-20th century as researchers explored methods to functionalize the DKP core for medicinal chemistry applications. Early synthetic routes involved cyclization of dipeptides or alkylation of piperazine precursors, with benzyl groups introduced to enhance lipophilicity and stereochemical control. By the 1980s, advances in asymmetric synthesis enabled the isolation of enantiopure (R)- and (S)-isomers, broadening its utility in chiral drug design.

Classification within the Diketopiperazine (DKP) Family

This compound belongs to the 2,5-DKP subclass, characterized by a six-membered ring with two amide groups at positions 2 and 5. Its structure distinguishes it from other DKPs through:

| Feature | This compound | Generalized 2,5-DKPs |

|---|---|---|

| Substituents | Benzyl groups at N1 and N3 | Variable (e.g., alkyl, aryl) |

| Ring Conformation | Nearly planar | Planar or puckered |

| Hydrogen Bonding | Two donors, two acceptors | Similar |

This substitution pattern confers rigidity and modulates electronic properties, making it a preferred scaffold for studying steric effects in heterocyclic systems.

Stereochemical Variants: (R) and (S) Isomers

The compound exhibits chirality at the C3 position, yielding (R)- and (S)-enantiomers with distinct physicochemical profiles:

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Specific Rotation | +112° (c=1, CHCl₃) | -109° (c=1, CHCl₃) |

| Melting Point | 168–170°C | 165–167°C |

| Synthetic Route | Asymmetric alkylation | Chiral resolution |

Enantioselective synthesis typically employs L- or D-amino acid precursors, followed by benzylation and cyclization under mild acidic conditions to prevent racemization.

Significance in Heterocyclic Chemistry Research

As a model system, this compound has advanced three key areas:

- Conformational Analysis : The benzyl groups restrict ring puckering, enabling precise NMR studies of amide bond rotational barriers.

- Catalytic Functionalization : Its C3 and C6 positions serve as sites for regioselective alkylation, aiding the development of C–H activation protocols.

- Supramolecular Interactions : The compound forms co-crystals with aromatic acids via π-stacking, informing crystal engineering strategies.

Position in the 2,5-Diketopiperazine Research Landscape

Compared to bioactive 2,5-DKPs like tadalafil (a PDE5 inhibitor) or bicyclomycin (an antibiotic), this compound serves primarily as a synthetic intermediate. However, its derivatives show promise in:

- Antiviral Research : Analogues with indole substitutions exhibit inhibitory activity against influenza H5N2 (IC₅₀ = 3.2–8.7 μM).

- Material Science : Benzyl groups enhance solubility in organic solvents, facilitating use as a monomer in polyamide synthesis.

The compound’s versatility ensures its continued relevance in exploring structure-activity relationships within the DKP pharmacophore.

Propiedades

Fórmula molecular |

C18H18N2O2 |

|---|---|

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

1,3-dibenzylpiperazine-2,5-dione |

InChI |

InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21) |

Clave InChI |

CUSGSDUYPXBYHI-UHFFFAOYSA-N |

SMILES canónico |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3-Dibenzylpiperazine-2,5-dione derivatives have been investigated for their potential therapeutic properties. Research indicates that these derivatives can exhibit activity against various diseases, particularly cancers and neurological disorders. The compound's ability to interact with biological targets makes it a valuable scaffold for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed cytotoxic effects in various cancer cell lines. For instance, certain derivatives were tested against pancreatic cancer cells (PANC-1), revealing an IC50 value indicative of potent antiproliferative activity .

Biological Research

The compound serves as a scaffold for developing bioactive molecules. Its chiral nature allows for the exploration of enantioselective interactions with biological targets. This feature is crucial in drug design as it can lead to compounds with improved efficacy and reduced side effects.

Biological Activity Overview

Research has shown that this compound exhibits diverse biological activities, including:

Industrial Applications

In industrial chemistry, this compound is utilized in the production of polymers and materials with specific properties due to its ability to undergo various chemical modifications. Its versatility allows it to be tailored for applications in coatings, adhesives, and other polymer-based products.

Table: Comparison of Applications

| Application Area | Specific Use Cases | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Cytotoxicity against cancer cell lines |

| Biological Research | Scaffold for bioactive compounds | Enantioselective interactions |

| Industrial Chemistry | Production of polymers and materials | Versatile chemical modifications |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Comparisons

Key Observations:

- Melting Points: The dibenzyl derivative (3k) exhibits a moderate melting point compared to morpholinoethyl-substituted 3j (higher) and dimethoxybenzyl-substituted 3l (lower). Bulky substituents (e.g., isopropyl) increase thermal stability, while polar groups (e.g., methoxy) reduce it .

- Optical Activity : The higher optical rotation of 3k (+12.0°) versus 3l (+1.4°) suggests benzyl groups induce greater stereochemical rigidity than methoxybenzyl .

- Spectral Signatures : Absence of C-O stretches in 3k distinguishes it from morpholine- or methoxy-containing derivatives .

Crystallographic and Conformational Insights

- While 3k lacks published crystallographic data, related DKPs (e.g., CCDC 888963) show planar piperazine rings stabilized by intramolecular H-bonding. Benzyl groups in 3k likely induce steric hindrance, affecting packing efficiency compared to smaller substituents .

Métodos De Preparación

Reaction Scheme Summary

- Alkylation: Glycine anhydride or its amide is deprotonated by sodium hydride or sodium isopropoxide.

- Substitution: Benzyl bromide is added to the reaction mixture to introduce the benzyl groups.

- Cyclization: Intramolecular condensation occurs, forming the piperazine-2,5-dione ring.

- Workup: The product is isolated by filtration or extraction, often recrystallized for purity.

This method typically yields the product in good to excellent yields (up to 94%) with high purity confirmed by chromatographic and spectral analysis.

Intermolecular Condensation Using N-Aryl 2-Chloroacetamides

A notable method reported by Abu-Shanab (2007) involves the reaction of N-aryl 2-chloroacetamides with sodium isopropoxide in isopropyl alcohol to form 1,4-diarylpiperazine-2,5-diones, including the dibenzyl derivative when the aryl group is benzyl.

- Procedure:

- Sodium isopropoxide is dissolved in isopropyl alcohol.

- N-aryl 2-chloroacetamides are added at room temperature with stirring.

- The mixture is stirred for 12 hours at room temperature.

- Reflux for 1 hour to complete cyclization.

- Further stirring at room temperature for 12 hours.

- Isolation: The solid product is filtered and purified.

Key Reaction Features

- The reaction proceeds via intermolecular cyclization.

- The process avoids the use of phase transfer catalysts.

- The yields are generally high, with good selectivity for the diketopiperazine ring formation.

- Structural confirmation is done via elemental analysis, mass spectrometry, and NMR spectroscopy (both ^1H and ^13C NMR), showing characteristic signals for the piperazine ring methylene protons at ~4.4 ppm and carbon signals near 53 ppm for methylene carbons.

Phosphonomethylation and Related Derivatives (Patent-Based Method)

A patented process describes the preparation of substituted 2,5-diketopiperazines, including dibenzyl derivatives, via phosphonomethylation involving formaldehyde, glacial acetic acid, and phosphorus trichloride, followed by hydrolysis steps.

- Process Highlights:

- 2,5-Diketopiperazine is suspended with formaldehyde and acetic acid and refluxed.

- Phosphorus trichloride is added, and the mixture is refluxed until by-products are removed.

- The product is dried, dissolved in water, and treated with sodium carbonate and mineral acid to promote hydrolysis.

- Outcome: High yields and productivity without phase transfer catalysts.

- Workup: Organic extraction with methylene chloride, washing, drying over MgSO4, and solvent removal under reduced pressure yield a solid product with yields around 89%.

Though this method is more complex and aimed at substituted derivatives, it exemplifies the versatility of diketopiperazine synthesis and can be adapted for dibenzyl derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reagents/Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Glycine anhydride + Benzyl bromide | Sodium hydride base, room temp + reflux | N,N-Dimethylformamide | ~5 hours | 85-94 | Direct alkylation and cyclization |

| 2 | N-Benzyl 2-chloroacetamide | Sodium isopropoxide, reflux | Isopropyl alcohol | 24+ hours | 80-90 | Intermolecular condensation, no catalyst |

| 3 | 2,5-Diketopiperazine | Formaldehyde, acetic acid, PCl3, hydrolysis | Mixed aqueous/organic | Several hours | ~89 | Phosphonomethylation, adapted for derivatives |

Analytical and Spectral Confirmation

- Mass Spectrometry: Molecular ion peaks consistent with this compound.

- [^1H NMR](pplx://action/followup): Aromatic protons plus singlet at ~4.4 ppm for piperazine ring methylene protons.

- [^13C NMR](pplx://action/followup): Methylene carbons at ~53 ppm; number of signals consistent with molecular symmetry.

- Elemental Analysis: Confirms empirical formula matching the dibenzylpiperazine-2,5-dione structure.

- Recrystallization: Often performed from ethanol or similar solvents to obtain pure crystalline solids with melting points around 177-180 °C.

Q & A

What are the common synthetic routes for 1,3-Dibenzylpiperazine-2,5-dione?

Basic Research Question

The synthesis typically involves cyclization of substituted benzylamines or condensation of benzyl-protected amino acids. For example, enantioselective routes utilize benzyl groups to stabilize intermediates, followed by cyclization under acidic or basic conditions. Key steps include:

- Benzylation : Protection of amine groups using benzyl halides (e.g., 2,4-dimethoxybenzyl or 4-fluorobenzyl chloride) .

- Cyclization : Formation of the diketopiperazine (DKP) core via intramolecular amide bond formation, often catalyzed by trifluoroacetic acid (TFA) or other dehydrating agents .

- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization to achieve high purity (>95%) .

Methodological Insight : Optimize benzyl group substitution to control steric and electronic effects, which influence reaction yields and regioselectivity .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Essential techniques include:

| Technique | Key Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 2.5–7.5 ppm for aromatic protons), coupling constants | Confirm benzyl group substitution patterns and DKP ring structure . |

| ATR-IR | Peaks at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) | Identify carbonyl and amine functional groups . |

| LC-MS/HRMS | Molecular ion ([M+H]⁺) and isotopic patterns | Verify molecular weight and purity (e.g., 98–100% by LC-MS at 254 nm) . |

| CSP-HPLC | Retention times and enantiomeric excess (e.g., α = +1.4° to +9.6°) | Assess enantiomeric purity using chiral stationary phases . |

How can researchers optimize enantiomeric purity during synthesis?

Advanced Research Question

Enantioselective synthesis requires:

- Chiral Auxiliaries : Use (R)- or (S)-configured benzyl groups to direct stereochemistry during cyclization .

- CSP-HPLC Analysis : Monitor enantiomeric excess (e.g., α = +9.6° for 3m) and adjust reaction conditions (e.g., solvent polarity, temperature) to minimize racemization .

- Kinetic Resolution : Employ enzymes or chiral catalysts to selectively crystallize one enantiomer .

Data Contradiction Tip : If optical rotation conflicts with NMR data, re-examine purification steps for residual solvents or diastereomeric impurities .

How can contradictions in NMR data due to impurities be resolved?

Advanced Research Question

Contradictions arise from residual solvents, diastereomers, or degradation products. Mitigation strategies include:

Multi-Technique Validation : Cross-validate NMR with LC-MS to detect low-level impurities (e.g., 2% impurity in 3m) .

Crystallography : Obtain single-crystal X-ray data (e.g., CCDC 1407713) to confirm absolute configuration .

DSC/TGA : Use thermal analysis to identify polymorphic forms or hydrate content affecting spectral peaks .

How to design experiments to evaluate biological activity of this compound?

Advanced Research Question

Adopt factorial design (e.g., 2×2 matrix) to test variables like concentration and bacterial strain:

- Variables : Test antibacterial activity against Staphylococcus aureus or Escherichia coli at 10–100 µM .

- Controls : Include DMSO vehicle and reference antibiotics (e.g., ampicillin).

- Assays : Use microbroth dilution (MIC) and disk diffusion to quantify inhibition zones .

Statistical Analysis : Apply ANOVA to identify significant factors (e.g., substituent effects on bioactivity) .

What strategies are used to study the pharmacological mechanisms of diketopiperazines?

Advanced Research Question

Mechanistic studies involve:

- Molecular Docking : Simulate interactions with bacterial targets (e.g., S. aureus dehydrosqualene synthase) using 3D structures (Fig. 3 in ).

- DPPH Assays : Measure radical scavenging activity to assess antioxidant potential .

- Cytokine Profiling : Evaluate anti-inflammatory effects via ELISA-based cytokine inhibition (e.g., TNF-α, IL-6) .

Methodological Note : Combine in vitro assays with in silico modeling to validate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.